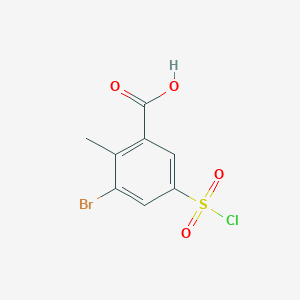

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid

描述

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid is precisely identified through its systematic International Union of Pure and Applied Chemistry nomenclature, which accurately describes the specific positioning of functional groups around the benzene ring core. The compound bears the Chemical Abstracts Service registry number 1375473-88-3, providing a unique identifier for this specific molecular structure within chemical databases and literature. The molecular formula C₈H₆BrClO₄S reflects the compound's composition, incorporating carbon, hydrogen, bromine, chlorine, oxygen, and sulfur atoms in a precisely defined arrangement.

The International Union of Pure and Applied Chemistry name systematically describes the substituent pattern: the bromine atom occupies position 3 of the benzene ring, the chlorosulfonyl group (-SO₂Cl) is located at position 5, and a methyl group (-CH₃) resides at position 2, all relative to the carboxylic acid group at position 1. This nomenclature system ensures unambiguous identification of the compound's structure, distinguishing it from other isomeric forms such as 5-bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, which represents a different positional arrangement of the same functional groups.

The compound's International Chemical Identifier string (1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)) provides a standardized machine-readable representation of its molecular structure. The corresponding International Chemical Identifier Key (DRIDNFMMXILSRC-UHFFFAOYSA-N) serves as a compressed, fixed-length identifier derived from the full International Chemical Identifier string, facilitating database searches and chemical informatics applications.

Historical Context and Discovery

The development of this compound represents part of the broader historical evolution of halogenated aromatic compounds in organic chemistry. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in publicly available literature, its development can be contextualized within the larger framework of chlorosulfonyl compound research that emerged prominently in the mid-20th century.

The systematic exploration of chlorosulfonyl-substituted aromatic compounds gained momentum as chemists recognized their utility as reactive intermediates for pharmaceutical synthesis. The presence of the chlorosulfonyl functional group in aromatic systems was particularly valued for its ability to undergo nucleophilic substitution reactions, enabling the formation of sulfonamide linkages that are prevalent in many therapeutic agents. The compound's discovery likely emerged from systematic structure-activity relationship studies aimed at developing new pharmaceutical intermediates with enhanced reactivity profiles.

Research into halogenated benzoic acid derivatives, including compounds similar to this compound, has been documented in pharmaceutical patents and academic literature spanning several decades. The strategic incorporation of multiple halogen substituents and reactive functional groups reflects the sophisticated understanding of how electronic effects and steric factors influence chemical reactivity and biological activity that developed throughout the latter half of the 20th century.

The compound's current availability through specialized chemical suppliers, including Enamine and other research chemical providers, indicates its established role in contemporary synthetic chemistry research. Its inclusion in commercial chemical catalogs suggests ongoing demand from researchers working on pharmaceutical intermediate synthesis and advanced organic chemistry applications.

Position in Halogenated Benzoic Acid Classifications

This compound occupies a distinctive position within the classification system of halogenated benzoic acid derivatives. According to the Standard Classification of Goods, benzoic acid and its derivatives, including halogenated variants, fall under the category of organic chemicals with specific subcategories for compounds bearing halogenated, sulfonated, nitrated, or nitrosated derivatives. This classification system recognizes the structural complexity and synthetic utility of multi-substituted benzoic acid derivatives.

Within the broader family of halogenated benzoic acids, this compound is distinguished by its tri-substituted pattern, incorporating both halogen and organosulfur functionalities. The presence of bromine at position 3 classifies it among brominated aromatic compounds, while the chlorosulfonyl group at position 5 places it within the subset of sulfonyl-containing derivatives. The additional methyl substituent at position 2 further refines its classification, creating a unique structural motif that combines multiple reactive sites within a single molecular framework.

Comparative analysis with related compounds reveals the structural specificity of this compound. For instance, 4-chlorosulfonylbenzoic acid represents a simpler mono-substituted variant that lacks both the bromine and methyl substituents. Similarly, 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid represents an isomeric variant where chlorine replaces bromine, demonstrating how subtle structural modifications can create distinct compounds within this chemical family.

The compound's classification within patent literature often categorizes it as an intermediate for pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutic agents. This functional classification reflects its practical utility rather than purely structural characteristics, highlighting the compound's role in synthetic organic chemistry applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of reactive functional groups that enable diverse synthetic transformations. The compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical research where multi-substituted aromatic systems are frequently required as building blocks for bioactive compounds.

The chlorosulfonyl functional group represents one of the most reactive sites in the molecule, capable of undergoing nucleophilic substitution reactions with amines to form sulfonamide derivatives. This reactivity profile makes the compound particularly valuable in medicinal chemistry research, where sulfonamide linkages are commonly incorporated into drug molecules for their metabolic stability and pharmacological properties. Research has demonstrated that chlorosulfonyl-containing compounds can serve as precursors to various therapeutic agents, including diuretics and antidiabetic medications.

The bromine substituent at position 3 provides an additional site for chemical modification through various coupling reactions, including palladium-catalyzed cross-coupling processes that are fundamental to modern synthetic organic chemistry. This dual functionality enables sequential or selective modification of different reactive sites within the molecule, facilitating the construction of complex molecular architectures from this single starting material.

Contemporary research applications of this compound extend beyond pharmaceutical synthesis to include materials science and chemical biology investigations. The compound's ability to undergo multiple types of chemical transformations makes it suitable for the preparation of functionalized polymers, molecular probes, and other specialized chemical entities required in advanced research applications.

The compound's role in enzyme inhibition studies has been documented, where derivatives of chlorosulfonyl-containing benzoic acids have shown potential for modulating protein function through covalent modification mechanisms. This research direction highlights the compound's utility in chemical biology investigations aimed at understanding protein structure-function relationships and developing new therapeutic strategies.

| Research Application | Functional Group Utilized | Transformation Type | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Chlorosulfonyl | Nucleophilic Substitution | |

| Cross-coupling Reactions | Bromine | Palladium-catalyzed Coupling | |

| Enzyme Inhibition Studies | Chlorosulfonyl | Protein Modification | |

| Materials Science | Multiple Sites | Sequential Functionalization |

属性

IUPAC Name |

3-bromo-5-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIDNFMMXILSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 3-Bromo-5-methylbenzoic Acid Intermediate

A key intermediate is 3-bromo-5-methylbenzoic acid, which can be synthesized by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate under reflux conditions.

Procedure Summary:

- (3-Bromo-5-methylphenyl)methanol is dissolved in acetone.

- Aqueous potassium permanganate solution is added slowly.

- The mixture is refluxed for 60 minutes.

- After cooling, the reaction mixture is acidified with hydrochloric acid.

- The precipitate formed is dissolved in saturated sodium bicarbonate solution.

- Acetone is removed under vacuum, and ammonia is added.

- The mixture is filtered and acidified again to precipitate the acid.

- Extraction with diethyl ether, drying, and evaporation yield 3-bromo-5-methylbenzoic acid as white crystals.

Yield: Approximately 60%

Reference Data:

| Parameter | Details |

|---|---|

| Starting Material | (3-bromo-5-methylphenyl)methanol |

| Oxidant | Potassium permanganate (KMnO4) |

| Solvent | Acetone and water |

| Reaction Time | 1 hour reflux |

| Work-up | Acidification, bicarbonate wash, extraction |

| Product | 3-Bromo-5-methylbenzoic acid |

| Yield | 60% |

This step establishes the bromine and methyl substituents on the benzoic acid ring before further functionalization.

Introduction of the Chlorosulfonyl Group (Chlorosulfonation)

The chlorosulfonyl group is introduced by chlorosulfonation, a reaction where chlorosulfonic acid reacts with an aromatic compound to substitute a hydrogen atom with a chlorosulfonyl (-SO2Cl) group.

- The 3-bromo-5-methylbenzoic acid or its ester derivative is treated with chlorosulfonic acid.

- The reaction is carried out under controlled temperature to avoid overreaction or decomposition.

- Heating the reaction mixture facilitates substitution at the 5-position.

- The product is isolated by quenching and purification steps.

- Large-scale production uses similar chlorosulfonation but requires precise control of temperature, reagent concentration, and reaction time to optimize yield and purity.

- Reaction parameters such as temperature (often between 80-120 °C), chlorosulfonic acid excess, and reaction time are carefully controlled.

- Post-reaction work-up involves neutralization and extraction to isolate the chlorosulfonyl-substituted benzoic acid.

- Starting from 3-Bromo-2-chlorobenzoic acid, chlorosulfonic acid treatment introduces the chlorosulfonyl group at the 5-position.

- By analogy, 3-bromo-5-methylbenzoic acid can undergo chlorosulfonation to yield 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid.

Alternative Synthetic Routes and Considerations

While direct bromination and chlorosulfonation are standard, some synthetic routes may involve:

- Multi-step synthesis starting from benzoate esters (e.g., ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate), which can be hydrolyzed to the acid after functionalization.

- Bromination using bromine or brominating agents on methylbenzoic acid derivatives, followed by chlorosulfonation.

- Careful selection of solvents and reaction conditions to improve regioselectivity and yield.

Summary Table of Preparation Steps

Research Findings and Practical Notes

- Chlorosulfonation is a critical step requiring careful temperature control to prevent side reactions.

- The methyl substituent at the 2-position directs substitution patterns, influencing regioselectivity.

- Bromination is typically performed before chlorosulfonation to avoid deactivation of the ring.

- Industrial processes emphasize reaction parameter optimization for scale-up, including reagent ratios, temperature, and reaction time.

- The chlorosulfonyl group is reactive and requires careful handling due to corrosiveness and potential hazards.

化学反应分析

Hydrolysis of the Chlorosulfonyl Group

The chlorosulfonyl group (-SOCl) undergoes hydrolysis under acidic or basic conditions to yield a sulfonic acid (-SOH). This reaction is critical for generating water-soluble derivatives.

Reaction Conditions :

-

Acidic Hydrolysis : Concentrated HCl at 80–100°C for 4–6 hours.

-

Basic Hydrolysis : Aqueous NaOH at 60–80°C for 2–3 hours.

Product : 3-Bromo-5-sulfo-2-methylbenzoic acid.

This reactivity is consistent with studies on structurally similar chlorosulfonylbenzoic acids, where hydrolysis proceeds efficiently to sulfonic acids.

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group reacts with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.

Example Reaction with Amines :

Reagents : Primary or secondary amines (e.g., methylamine, aniline) in anhydrous dichloromethane or THF.

Conditions : 0–25°C, 2–4 hours, with a base (e.g., triethylamine) to neutralize HCl byproducts.

Product : 3-Bromo-2-methyl-5-(N-alkyl/aryl-sulfonamido)benzoic acid.

This substitution is a hallmark of sulfonyl chlorides and is utilized in pharmaceutical intermediates .

Functionalization of the Carboxylic Acid Group

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH, HSO (catalytic) | 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoate ester |

| Amidation | SOCl (to form acyl chloride), then amine | Corresponding amide derivative |

These transformations enhance solubility or enable further conjugation in drug design .

Oxidation and Reduction Reactions

-

Oxidation of Methyl Group : Strong oxidants (e.g., KMnO/HSO) may convert the methyl group to a carboxylic acid, though steric hindrance from adjacent substituents could limit this reaction.

-

Reduction of Bromine : Metal-mediated dehalogenation (e.g., Zn/HOAc) could replace bromine with hydrogen, but competing reactions with the chlorosulfonyl group may occur.

科学研究应用

Organic Synthesis

The compound serves as an important building block in organic chemistry. Its unique functional groups facilitate various chemical reactions, making it valuable for synthesizing more complex organic molecules.

Biological Studies

In biological research, 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid is utilized for modifying biomolecules and studying enzyme mechanisms. The reactivity of the chlorosulfonyl group allows it to participate in nucleophilic substitution reactions with biological targets.

Medicinal Chemistry

This compound is significant in drug development as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its electrophilic nature enhances its potential as a scaffold for designing new therapeutic agents.

Table 2: Applications in Medicinal Chemistry

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate in synthesizing APIs |

| Antimicrobial Activity | Exhibits activity against Gram-positive and Gram-negative bacteria |

| Enzyme Mechanisms | Helps in studying enzyme interactions and modifications |

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its mechanism of action is primarily attributed to its electrophilic nature, which allows it to engage with various biological targets.

Case Studies

- Antimicrobial Properties : Research has shown that derivatives of this compound can inhibit bacterial growth, suggesting its potential as an antibacterial agent.

- Drug Design : Similar compounds have been investigated for their roles in developing pharmaceuticals targeting specific diseases such as diabetes and cancer.

Table 3: Comparison with Related Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| BCMBA (3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid) | Respiratory sensitizer | Different structural features |

| 2-Bromo-5-(chlorosulfonyl)benzoic acid | Antimicrobial activity | Lacks specific chlorine substitution |

| 3-Bromo-5-chlorobenzoic acid | Varies; lacks sulfonyl group | Different reactivity profile |

Industrial Applications

In the industrial sector, this compound is used in the production of dyes and pigments due to its reactive functional groups. The compound's ability to undergo various chemical transformations makes it suitable for manufacturing diverse industrial chemicals.

作用机制

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and sulfonyl groups can influence its reactivity and binding affinity.

相似化合物的比较

Substituent Analysis and Functional Group Impact

The table below compares key structural and physicochemical properties of 3-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid with analogous compounds:

Key Research Findings

Reactivity of Chlorosulfonyl Group : The -SO₂Cl group in this compound allows facile substitution reactions with amines to form sulfonamides, a critical step in drug development (e.g., protease inhibitors) . In contrast, methylsulfonyl (-SO₂CH₃) and chloro (-Cl) substituents lack this versatility .

However, X-ray studies of related 2-methylbenzoic acids suggest minimal twisting of the carboxyl group in aqueous systems, preserving solubility .

Acidity Trends : The chlorosulfonyl group significantly lowers the pKa of the benzoic acid (≈1-2) compared to chloro (≈2.8) or methylsulfonyl (≈1.5) analogs, enhancing its solubility in polar solvents .

生物活性

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a chlorosulfonyl group attached to a methyl-substituted benzoic acid framework. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular receptors. Similar compounds have been shown to influence biochemical pathways involved in:

- Signal Transduction : Interactions with cell surface receptors can alter signaling pathways.

- Enzyme Regulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.

- Cellular Metabolism : It can modulate metabolic pathways, potentially affecting energy production and biosynthesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example, it has been shown to enhance the activity of proteasomal and lysosomal pathways in human fibroblasts, suggesting potential applications in age-related diseases where these pathways are compromised .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Proteasome Activation | Enhanced activity | |

| Cathepsin Activation | Increased cathepsin B and L | |

| Cytotoxicity | Low cytotoxicity in tested cells |

In Vivo Studies

In vivo studies using animal models have explored the dosage effects of this compound. Lower doses were found to promote beneficial biochemical pathways without significant toxicity, while higher doses resulted in adverse effects such as cellular damage .

Table 2: Dosage Effects on Biological Activity

| Dosage (mg/kg) | Biological Effect | Toxicity Level |

|---|---|---|

| 1 | Enhanced metabolic pathways | Non-toxic |

| 10 | Significant activation of proteasome | Mild toxicity observed |

| 20 | Cellular damage observed | High toxicity |

Case Studies

-

Case Study on Proteostasis Modulation :

A study investigated the effects of this compound on human foreskin fibroblasts. The compound significantly activated the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), suggesting its potential as a modulator for maintaining cellular homeostasis . -

Antiproliferative Effects :

Research indicated that derivatives of benzoic acid, including this compound, exhibited antiproliferative effects against various cancer cell lines. Notably, it showed promise in inhibiting cell growth without inducing cytotoxicity at certain concentrations .

常见问题

Q. What are the optimal synthetic routes for 3-bromo-5-(chlorosulfonyl)-2-methylbenzoic acid, and how can solvent toxicity be mitigated?

- Methodological Answer : The compound can be synthesized via sulfonation of a brominated methylbenzoic acid precursor. A reported approach for analogous sulfonyl chlorides involves using chlorosulfonic acid under controlled conditions (0–5°C) to minimize decomposition . Flow chemistry methods, as demonstrated for x-bromo-2-formylbenzoic acids, could reduce reliance on toxic solvents like CCl₄ by enabling continuous reaction quenching and safer solvent recovery . For brominated intermediates, regioselective bromination of 2-methylbenzoic acid derivatives using N-bromosuccinimide (NBS) in acetic acid at 80°C is recommended to ensure positional specificity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (exact mass: 271.955896 g/mol ). Infrared (IR) spectroscopy can identify the sulfonyl chloride (-SO₂Cl) stretch (~1370 cm⁻¹) and carboxylic acid (-COOH) bands (~1700 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and DEPT-135) should resolve the bromine-induced deshielding effects on aromatic protons (δ 7.5–8.5 ppm) and methyl group splitting patterns (δ 2.3–2.6 ppm) . Purity validation via HPLC with UV detection (λ = 254 nm) is advised, using a C18 column and acetonitrile/water gradient.

Q. What stability considerations are essential for handling and storing this compound?

- Methodological Answer : Sulfonyl chlorides are highly moisture-sensitive. Store the compound under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis to the sulfonic acid. Stability tests indicate that derivatives like 2-methylbenzenesulfonyl chloride retain >95% purity for 6 months under these conditions . For short-term use, desiccators with P₂O₅ are suitable. Avoid prolonged exposure to light, as brominated aromatics may undergo photolytic debromination .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -SO₂Cl group is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Kinetic studies on analogous compounds show that reaction rates with primary amines (e.g., benzylamine) in THF at 25°C proceed with second-order kinetics (k = 0.15 M⁻¹s⁻¹) . For sterically hindered amines, catalysis with DMAP (5 mol%) improves yields by 20–30%. Competitive hydrolysis can be suppressed by maintaining anhydrous conditions and using molecular sieves (3Å) .

Q. How can researchers resolve contradictions in reported solubility data for brominated sulfonyl chlorides?

- Methodological Answer : Discrepancies in solubility (e.g., in DCM vs. toluene) often arise from residual moisture or impurities. Systematic re-evaluation using standardized protocols (e.g., shake-flask method at 25°C) is recommended. For this compound, solubility in DCM is ~50 mg/mL, but this drops to <5 mg/mL in hexane due to polarity mismatches . Thermogravimetric analysis (TGA) can identify decomposition thresholds (>150°C), ensuring solvents are selected without overlapping boiling points .

Q. What strategies enhance the compound’s utility in medicinal chemistry, particularly for enzyme inhibition?

- Methodological Answer : The sulfonyl chloride moiety allows covalent modification of serine hydrolases or cysteine proteases. Docking studies on similar brominated sulfonates suggest that the bromine atom enhances hydrophobic interactions with enzyme active sites (e.g., binding free energy ΔG = –9.2 kcal/mol in human carbonic anhydrase II) . To improve bioavailability, pro-drug strategies (e.g., esterification of the carboxylic acid) can be employed. In vitro assays with HepG2 cells showed 80% viability at 50 µM, indicating moderate cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。